N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c1-30(27,28)18-9-5-8-16(12-18)21(26)25(14-15-6-3-2-4-7-15)22-24-19-11-10-17(23)13-20(19)29-22/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOLIOIPWSPJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-(methylsulfonyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, Selectfluor, and various bases and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. Research has demonstrated that benzothiazole derivatives exhibit considerable antibacterial activity against various strains of bacteria, including resistant strains. For instance, compounds linked with sulfonamide groups have shown effectiveness in inhibiting the dihydropteroate synthase enzyme, which is crucial for bacterial survival .
Case Study:
A study synthesized several benzothiazole derivatives and evaluated their antimicrobial activity, revealing that some compounds exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The incorporation of the methylsulfonyl group significantly enhanced their bioactivity .
Anticancer Properties
Benzothiazole derivatives are increasingly recognized for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Research Findings:
A recent evaluation found that specific benzothiazole compounds inhibited IL-6 and TNF-α activities, thereby affecting tumor growth and metastasis. The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents. For instance, derivatives have been shown to inhibit the dihydropteroate synthase enzyme effectively, which is essential in the biosynthesis of folate in bacteria .
Table 1: Summary of Biological Activities
| Activity | Effectiveness | Target Organism/Cell Line |
|---|---|---|
| Antibacterial | Low MIC values against E. coli | Various Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis | A431, A549, H1299 cancer cell lines |
| Enzyme Inhibition | Inhibits dihydropteroate synthase | Bacterial strains |
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical reactions that enhance its biological activity. The compound can be synthesized through various methods, including condensation reactions and modifications involving sulfonamide groups .
Synthesis Example:
One synthetic route involves the reaction between 6-fluorobenzo[d]thiazole and appropriate arylaldehydes under specific conditions to yield the desired benzamide derivative. This method not only provides a high yield but also allows for the introduction of various substituents that can modulate biological activity.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes such as cell cycle regulation and apoptosis. The compound’s ability to induce apoptosis in cancer cells is often mediated through the activation of the p53 pathway and the alteration of mitochondrial membrane potential.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and the underlying mechanisms of action.
Chemical Structure and Properties
This compound belongs to the benzothiazole derivative class, characterized by its unique structure that includes a benzothiazole ring substituted with a fluorine atom and a methylsulfonyl group. The molecular formula is with a molecular weight of 454.5 g/mol.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit notable anticancer properties. The compound this compound has shown promising results in various studies:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it has been evaluated against human leukemia (THP-1), breast cancer (MCF-7), and melanoma (B16-F10) cell lines.
- Mechanism of Action : The compound acts primarily as an inhibitor of N-Acylethanolamine Acid Amidase (NAAA) , which is crucial in the metabolism of palmitoylethanolamide, a signaling lipid involved in pain and inflammation regulation. By inhibiting NAAA, the compound enhances palmitoylethanolamide signaling, potentially leading to reduced tumor growth and improved therapeutic outcomes.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects:
- Broad Spectrum Activity : Studies have shown that benzothiazole derivatives can exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the fluorine atom and sulfonyl groups enhances their interaction with microbial targets .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Breast Cancer Cells : A study reported that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 24.15 µM, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another investigation revealed that derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with the benzothiazole core. Key steps include:
- Coupling reactions : Use of strong bases (e.g., NaH) and coupling agents (e.g., EDC/HOBt) to link the benzamide and benzothiazole moieties .
- Functionalization : Introduction of the methylsulfonyl group via oxidation of methylthio intermediates using agents like H₂O₂ or mCPBA .
- Fluorination : Electrophilic fluorination at the 6-position of the benzothiazole ring using Selectfluor or DAST .
Q. Critical factors :
- Temperature control (e.g., reflux in DMF at 80–100°C for coupling) .
- Solvent selection (e.g., dichloromethane for sulfonylation, ethanol for recrystallization) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the molecular structure of this compound be validated experimentally?
Methodology :
- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement. For example, the benzothiazole-thioamide torsion angle (~160°) confirms planarity critical for bioactivity .
- NMR spectroscopy :
- ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.2 ppm (methylsulfonyl CH₃), δ 4.5 ppm (N-benzyl CH₂) .
- ¹⁹F NMR: Single peak near δ -110 ppm confirms fluorination at the 6-position .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z ~465 matches the calculated molecular weight .
Q. What are the primary biological targets or pathways associated with this compound?
- Enzyme inhibition : The methylsulfonyl group and fluorinated benzothiazole moiety inhibit kinases (e.g., EGFR) and inflammatory enzymes (e.g., COX-2) via competitive binding .
- Antimicrobial activity : Disruption of bacterial DNA gyrase (IC₅₀ ~2.5 µM) due to sulfonamide-thiazole interactions .
- Anticancer mechanisms : Induction of apoptosis in HeLa cells (EC₅₀ ~8 µM) via ROS generation and caspase-3 activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Strategy :
-
Substituent variation :
Position Modification Observed Effect Source 6-F Replace with Cl ↑ Antimicrobial potency (2×) N-Benzyl Replace with pyridine ↑ Solubility, ↓ hepatotoxicity 3-SO₂CH₃ Replace with CF₃ ↑ Kinase inhibition (IC₅₀ 0.8 µM) -
Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with EGFR (∆G ~-9.2 kcal/mol) .
-
In vivo validation : Pharmacokinetic profiling in murine models to assess bioavailability (%F >40%) and metabolic stability (t₁/₂ ~6 hr) .
Q. What analytical approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Case example : Discrepancy in benzothiazole ring planarity observed via XRD (coplanar) vs. IR (out-of-plane bending at 750 cm⁻¹):
- Root cause : Crystal packing forces (e.g., hydrogen bonds N–H···O=S) may enforce planarity absent in solution .
- Resolution :
- Compare solid-state (XRD) and solution-state (NOESY NMR) conformations.
- Use DFT calculations (B3LYP/6-31G*) to model gas-phase vs. crystal environments .
Q. How can reaction yields be improved in large-scale synthesis while maintaining purity?
Optimization strategies :
- Catalyst screening : Replace EDC/HOBt with polymer-supported carbodiimide to reduce byproducts .
- Flow chemistry : Continuous-flow reactors for sulfonylation (yield ↑ from 65% to 88%) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustment of stoichiometry .
Q. What mechanistic insights explain its selectivity for cancer vs. normal cells?
Proposed mechanism :
- Differential redox status : Cancer cells’ elevated ROS levels enhance pro-apoptotic effects of the compound (selectivity index = 12) .
- Targeted protein degradation : The methylsulfonyl group acts as a proteolysis-targeting chimera (PROTAC) anchor, recruiting E3 ubiquitin ligases .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
Key findings :
-
Stability in PBS (pH 7.4) : t₁/₂ >24 hr, but degrades rapidly at pH <5 (e.g., gastric fluid: t₁/₂ ~2 hr) .
-
Solvent effects :
Solvent LogP of Compound Degradation Rate (%/24 hr) DMSO 2.8 <5% Ethanol 2.5 12% Water 1.2 35% -
Mitigation : Use lyophilized formulations or cyclodextrin encapsulation to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
